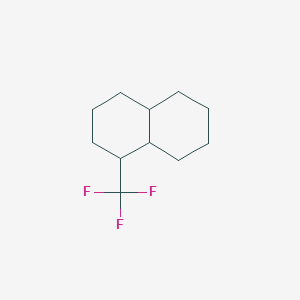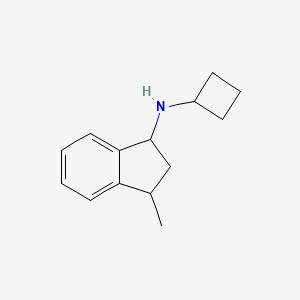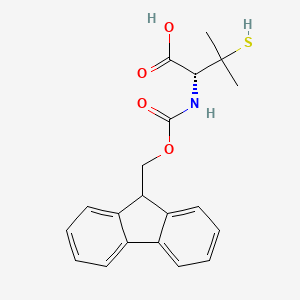![molecular formula C13H4F5N B15200464 2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15200464.png)
2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-carbonitrile is a fluorinated aromatic compound It is characterized by the presence of five fluorine atoms attached to the biphenyl structure and a nitrile group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable precursor, such as a halogenated biphenyl, is reacted with a fluorinating agent under controlled conditions . The nitrile group can be introduced through a subsequent reaction with a cyanating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation can produce quinones.
Wissenschaftliche Forschungsanwendungen
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:
Materials Science: Used in the development of advanced materials with unique electronic and optical properties.
Pharmaceuticals: Investigated for its potential as a building block in drug design and synthesis.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Catalysis: Employed as a ligand in catalytic reactions to enhance selectivity and efficiency.
Wirkmechanismus
The mechanism of action of 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-carbonitrile involves its interaction with molecular targets through various pathways:
Electrophilic and Nucleophilic Interactions: The fluorine atoms and nitrile group can participate in electrophilic and nucleophilic interactions, influencing the reactivity and stability of the compound.
Hydrogen Bonding: The nitrile group can form hydrogen bonds with other molecules, affecting its binding affinity and specificity.
π-π Interactions: The aromatic structure allows for π-π stacking interactions, which can play a role in its function in materials and biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,5,6-Pentafluorobenzonitrile: Similar structure but lacks the biphenyl moiety.
2,3,4,5,6-Pentafluorophenylamine: Contains an amine group instead of a nitrile group.
2,3,4,5,6-Pentafluorothiophenol: Contains a thiol group instead of a nitrile group.
Uniqueness
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-carbonitrile is unique due to the combination of the biphenyl structure with multiple fluorine atoms and a nitrile group. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in materials science and pharmaceuticals.
Eigenschaften
Molekularformel |
C13H4F5N |
|---|---|
Molekulargewicht |
269.17 g/mol |
IUPAC-Name |
3-(2,3,4,5,6-pentafluorophenyl)benzonitrile |
InChI |
InChI=1S/C13H4F5N/c14-9-8(7-3-1-2-6(4-7)5-19)10(15)12(17)13(18)11(9)16/h1-4H |
InChI-Schlüssel |
LNRRVSLKXQGFSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C2=C(C(=C(C(=C2F)F)F)F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



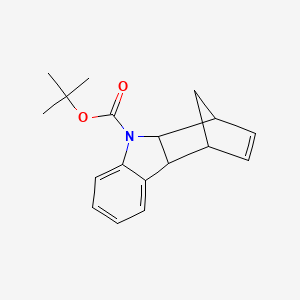
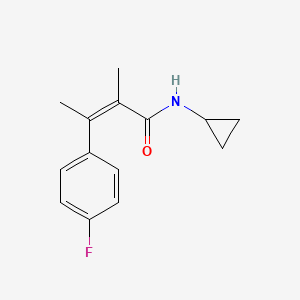
![Ethyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate](/img/structure/B15200413.png)
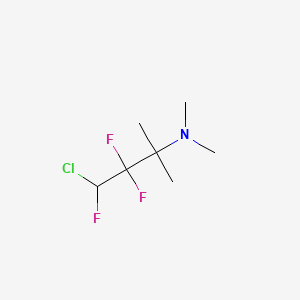



![(3aR,7aS)-2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B15200443.png)
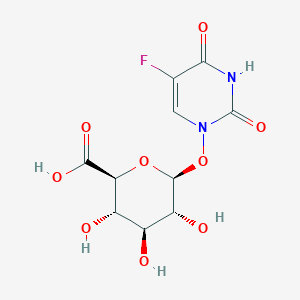
![6-chloro-5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine](/img/structure/B15200470.png)
